Cas no 70608-06-9 (Ethanol, 2-[[6-[(phenylmethyl)amino]-1H-purin-2-yl]amino]-)

Ethanol, 2-[[6-[(phenylmethyl)amino]-1H-purin-2-yl]amino]- structure
70608-06-9 structure
Product Name:Ethanol, 2-[[6-[(phenylmethyl)amino]-1H-purin-2-yl]amino]-
CAS No:70608-06-9
MF:C14H16N6O
MW:284.31644153595
CID:546956
PubChem ID:10493297
Update Time:2025-04-19

Ethanol, 2-[[6-[(phenylmethyl)amino]-1H-purin-2-yl]amino]- Chemical and Physical Properties

Names and Identifiers

    • Ethanol, 2-[[6-[(phenylmethyl)amino]-1H-purin-2-yl]amino]-
    • 2-[[6-(benzylamino)-7H-purin-2-yl]amino]ethanol
    • CHEMBL133213
    • 2-{[6-(benzylamino)-1H-purin-2-yl]amino}ethan-1-ol
    • 2-(6-Benzylamino-9H-purin-2-ylamino)-ethanol
    • DTXSID10440857
    • 6-benzylamino-2-(2-hydroxy-ethylamino)purine
    • 70608-06-9
    • 2-((6-(Benzylamino)-1H-purin-2-yl)amino)ethanol
    • SCHEMBL8010865
    • BDBM50056164
    • Inchi: 1S/C14H16N6O/c21-7-6-15-14-19-12(11-13(20-14)18-9-17-11)16-8-10-4-2-1-3-5-10/h1-5,9,21H,6-8H2,(H3,15,16,17,18,19,20)
    • InChI Key: HKQJWWBMRPTWIV-UHFFFAOYSA-N
    • SMILES: OCCNC1N=C2C(=C(N=1)NCC1C=CC=CC=1)NC=N2

Computed Properties

  • Exact Mass: 284.13878
  • Monoisotopic Mass: 284.13855916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 98.8Ų

Experimental Properties

  • PSA: 93.4
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